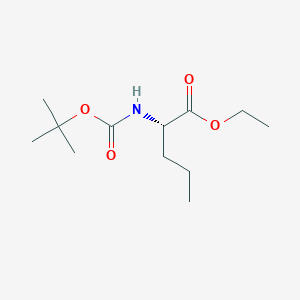
N-Boc-L-Norvaline ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-L-Norvaline ethyl ester is a chemical compound with the CAS Number: 1187550-23-7 . It has a molecular weight of 245.32 and its IUPAC name is ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate .
Synthesis Analysis
The synthesis of N-protected amino esters, such as N-Boc-L-Norvaline ethyl ester, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The InChI code for N-Boc-L-Norvaline ethyl ester is1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 . The InChI key is JGTWGAQDMLFVDX-VIFPVBQESA-N . Chemical Reactions Analysis
Esters, including N-Boc-L-Norvaline ethyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
N-Boc-L-Norvaline ethyl ester is stored at room temperature . As an ester, it has polar bonds but does not engage in hydrogen bonding . Therefore, its boiling points are intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass, like N-Boc-L-Norvaline ethyl ester, can engage in hydrogen bonding with water, making them somewhat soluble in water .Aplicaciones Científicas De Investigación
Deep Eutectic Solvents (DES)
Recent studies have explored N-Boc-L-Norvaline ethyl ester as a component in Brønsted acidic deep eutectic solvents (DES). DES are eco-friendly alternatives to traditional organic solvents. Researchers have investigated their use in various chemical reactions, including deprotection of Boc groups .
Safety and Hazards
The safety data sheet for N-Boc-L-Norvaline indicates that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove to fresh air and seek medical attention . If ingested, seek medical attention and do not induce vomiting .
Direcciones Futuras
Efforts are being made to make Boc removal more practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This strategy has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .
Mecanismo De Acción
Target of Action
N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of N-Boc-L-Norvaline Ethyl Ester is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .
Result of Action
The result of the action of N-Boc-L-Norvaline Ethyl Ester is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .
Action Environment
The efficacy and stability of N-Boc-L-Norvaline Ethyl Ester can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .
Propiedades
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTWGAQDMLFVDX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2771042.png)
![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)
![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)
![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)
![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)
![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)

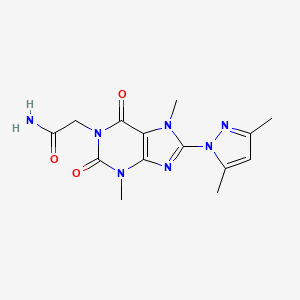
![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
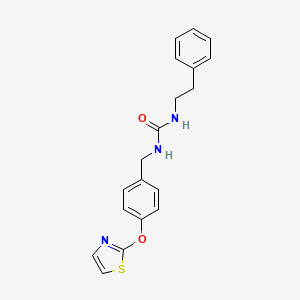
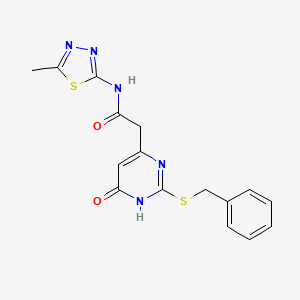
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
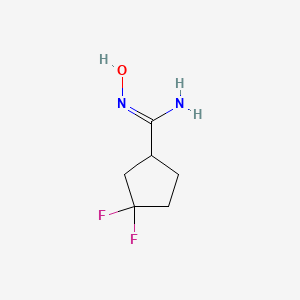
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)